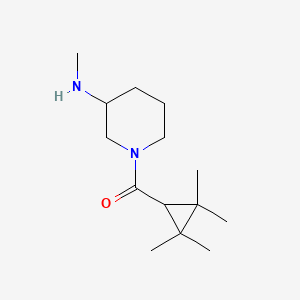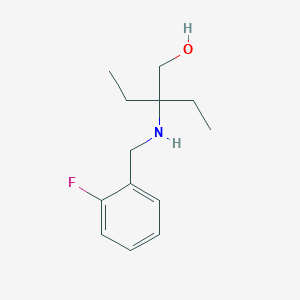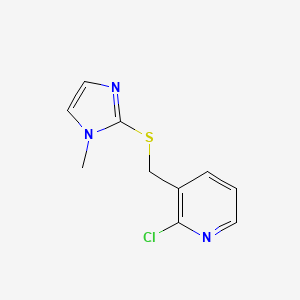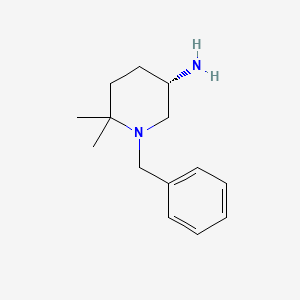![molecular formula C14H20BrNZn B14898249 3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide is an organozinc compound used in various organic synthesis reactions. It is known for its role in facilitating cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This compound is valuable in the field of organic chemistry due to its reactivity and ability to form complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide typically involves the reaction of 3-[(N-Methylcyclohexylamino)methyl]phenylmagnesium bromide with zinc bromide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as the solvent. The process involves the following steps:
- Preparation of 3-[(N-Methylcyclohexylamino)methyl]phenylmagnesium bromide by reacting 3-[(N-Methylcyclohexylamino)methyl]bromobenzene with magnesium in the presence of THF.
- Addition of zinc bromide to the prepared Grignard reagent to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in cross-coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organozinc group to a metal catalyst.
Oxidative Addition: Formation of a new metal-carbon bond.
Reductive Elimination: Release of the final product with the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide is unique due to its specific structure and reactivity. Similar compounds include:
3-[(N-Methylcyclohexylamino)methyl]phenylmagnesium bromide: Used in similar cross-coupling reactions but involves magnesium instead of zinc.
3-[(N-Methylcyclohexylamino)methyl]phenylboronic acid: Another compound used in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.
The uniqueness of this compound lies in its ability to form stable organozinc intermediates, which are highly reactive and useful in various synthetic applications.
Propiedades
Fórmula molecular |
C14H20BrNZn |
|---|---|
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h2,4,8-9,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NEMIPYLJQGUBIE-UHFFFAOYSA-M |
SMILES canónico |
CN(CC1=CC=C[C-]=C1)C2CCCCC2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)



![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)


